Cas no 2137451-49-9 (4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-)

4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- is a specialized organic compound featuring a piperidine core functionalized with a chloroacetyl-substituted amino group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The chloroacetyl moiety offers reactivity for further derivatization, enabling the introduction of diverse pharmacophores. Its piperidine backbone contributes to enhanced solubility and bioavailability in drug design. The compound’s well-defined reactivity profile ensures consistent performance in nucleophilic substitution and condensation reactions. Suitable for research applications, it is often employed in the synthesis of targeted small-molecule inhibitors and peptidomimetics. Proper handling is advised due to its potential sensitivity to moisture and reactive groups.
4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- structure
2137451-49-9 structure
Product Name:4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-
CAS No:2137451-49-9
MF:C10H17ClN2O3
MW:248.706581830978
CID:5255439
PubChem ID:165439846
Update Time:2025-06-28

4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-
    • 2137451-49-9
    • EN300-377618
    • 2-(2-chloroacetamido)-3-(piperidin-4-yl)propanoic acid
    • Inchi: 1S/C10H17ClN2O3/c11-6-9(14)13-8(10(15)16)5-7-1-3-12-4-2-7/h7-8,12H,1-6H2,(H,13,14)(H,15,16)
    • InChI Key: VABRZVHPIANLSY-UHFFFAOYSA-N
    • SMILES: ClCC(NC(C(=O)O)CC1CCNCC1)=O

Computed Properties

  • Exact Mass: 248.0927701g/mol
  • Monoisotopic Mass: 248.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.231±0.06 g/cm3(Predicted)
  • Boiling Point: 489.1±30.0 °C(Predicted)
  • pka: 3.14±0.10(Predicted)

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4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- Related Literature

Additional information on 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-

Introduction to 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- (CAS No. 2137451-49-9)

4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-, identified by its CAS number 2137451-49-9, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable intermediate in the synthesis of various biologically active substances. The presence of both the piperidine ring and the acylamino group in its molecular structure imparts distinct chemical properties that are exploited in multiple research and industrial applications.

The< strong> piperidine ring is a six-membered heterocyclic amine, characterized by the presence of a nitrogen atom within its aromatic system. This nitrogen atom can form hydrogen bonds and interact with various biological targets, making piperidine derivatives particularly interesting in drug design. In contrast, the< strong> acylamino group introduces a carboxamide functionality, which is known for its role in stabilizing protein structures and participating in various enzymatic reactions. The combination of these two moieties in 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-, creates a molecule with potential applications in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The< strong> piperidinepropanoic acid scaffold has been extensively studied for its ability to interact with neurotransmitter receptors and enzymes. Specifically, derivatives of this scaffold have shown promise in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The introduction of the< strong> (2-chloroacetyl)amino group further enhances the pharmacological profile of this compound by adding an additional site for interaction with biological targets.

The synthesis of 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of a piperidine derivative to introduce the acylamino group. This step often involves chlorination followed by condensation with an appropriate amine source. The subsequent introduction of the< strong> (2-chloroacetyl)amino moiety is achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by an amine group.

The chemical properties of 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]-, make it a versatile building block for more complex molecules. Its ability to undergo further functionalization allows for the creation of libraries of derivatives that can be screened for biological activity. This approach is particularly valuable in high-throughput screening (HTS) campaigns aimed at identifying new lead compounds for drug development.

In addition to its pharmaceutical applications, this compound has shown potential in materials science and chemical biology. The< strong> piperidinepropanoic acid moiety can serve as a linker in the design of metal-organic frameworks (MOFs) and other supramolecular structures. These materials have applications ranging from gas storage to catalysis. Furthermore, the< strong> (2-chloroacetyl)amino group can be used to modify surfaces and interfaces, enhancing interactions between biomolecules and synthetic materials.

The latest research on 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- has explored its role as an intermediate in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The< strong> piperidinepropanoic acid scaffold, with its ability to form stable hydrogen bonds and interact with peptide-binding pockets, makes it an ideal candidate for this purpose.

Efforts have been made to optimize synthetic routes for this compound to improve yield and purity. Advances in catalytic methods have enabled more efficient transformations, reducing the need for harsh reagents and minimizing waste generation. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The pharmacological activity of 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- has been investigated through both computational modeling and experimental studies. Computational approaches have helped predict binding affinities and interactions with target proteins, while experimental assays have validated these predictions by measuring biological responses. This combined approach has provided valuable insights into the compound's mechanism of action.

The development of new therapeutic agents relies heavily on understanding structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most to biological activity. The< strong> (2-chloroacetyl)amino group has been found to play a crucial role in modulating pharmacokinetic properties such as solubility and metabolic stability.

In conclusion, 4-Piperidinepropanoic acid, α-[(2-chloroacetyl)amino]- (CAS No.< strong>2137451-49-9) is a multifunctional compound with significant potential in pharmaceuticals, materials science, and chemical biology. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern chemistry.

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